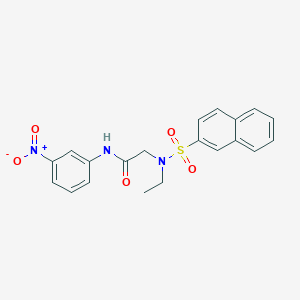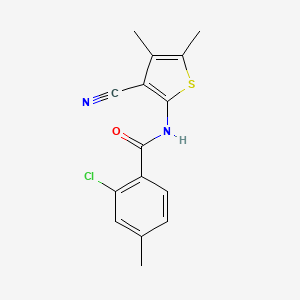![molecular formula C18H15N3O4S B4221453 5-benzyl-4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B4221453.png)
5-benzyl-4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Overview
Description
5-Benzyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone is a complex organic compound that features a pyrimidinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available starting materialsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like iron or tin in the presence of acid.
Substitution: The benzyl and nitrobenzylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Iron, tin, sodium borohydride
Nucleophiles: Alkoxides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine .
Scientific Research Applications
5-Benzyl-6-hydroxy-2-[(4-nitrobenzyl)thio]-4(3H)-pyrimidinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-benzyl-4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, or it may interact with cellular receptors to modulate biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-benzyl-4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one include:
- 5-Hydroxy-2-nitrobenzyl alcohol
- 2-Hydroxy-5-nitrobenzyl bromide
- 5-Hydroxy-2-nitrobenzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of both benzyl and nitrobenzylthio groups, along with the hydroxy and pyrimidinone core, provides a versatile platform for chemical modifications and applications .
Properties
IUPAC Name |
5-benzyl-4-hydroxy-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-16-15(10-12-4-2-1-3-5-12)17(23)20-18(19-16)26-11-13-6-8-14(9-7-13)21(24)25/h1-9H,10-11H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWCPULJNNDLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-5-chloro-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B4221371.png)
![5-(4-fluorophenyl)-N-(2-methoxy-1-methylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4221375.png)
![N-benzyl-2-(4-bromo-2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B4221376.png)
![1-benzyl-4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4221391.png)

![2-(4-chlorophenyl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B4221399.png)

![N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4221414.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4221424.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4221435.png)
![N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4221438.png)
amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4221450.png)
![11-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene](/img/structure/B4221459.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4221464.png)
